methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-f]purine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the imidazo[2,1-f]purine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The imidazo[2,1-f]purine core is a common motif in bioactive molecules.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-cancer or anti-viral agent, given the known bioactivity of similar purine derivatives.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets could include nucleic acids or proteins, with pathways involving signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
Methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is unique due to its specific substitution pattern and the presence of the phenylethyl group, which could confer distinct biological activities and chemical reactivity compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 3-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-12-25-17-18(22-20(25)26(13)14(2)15-8-6-5-7-9-15)23(3)21(29)24(19(17)28)11-10-16(27)30-4/h5-9,12,14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFDXWHMXNPNDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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